molecular formula C24H23NO8S B6037958 {4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid

{4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B6037958
M. Wt: 485.5 g/mol
InChI Key: UTGGMWRXQVKBCW-NRNHFWIGSA-N
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Description

The compound {4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid (CAS: 1164503-17-6) is a structurally complex molecule with the molecular formula C₂₄H₂₃NO₈S and a molecular weight of 485.506 g/mol . Its core structure features a thienylidene ring system substituted with ethoxycarbonyl, 4-methoxyanilino, and methoxyphenoxy groups. The ethoxycarbonyl moiety likely enhances lipophilicity, while the methoxyphenoxy group contributes to steric bulk and electronic effects.

Properties

IUPAC Name

2-[4-[(Z)-[4-ethoxycarbonyl-3-hydroxy-5-(4-methoxyphenyl)iminothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO8S/c1-4-32-24(29)21-22(28)19(34-23(21)25-15-6-8-16(30-2)9-7-15)12-14-5-10-17(18(11-14)31-3)33-13-20(26)27/h5-12,28H,4,13H2,1-3H3,(H,26,27)/b19-12-,25-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGMWRXQVKBCW-NRNHFWIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=NC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienylidene core, followed by the introduction of the ethoxycarbonyl and methoxyanilino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound exhibits promising biological activities that make it a candidate for drug development. Preliminary studies suggest its potential as:

  • Anticancer Agent : Its structural features are conducive to interactions with cancer cell pathways, which may inhibit tumor growth.
  • Antimicrobial Properties : The presence of functional groups suggests efficacy against various pathogens, making it a candidate for developing new antibiotics or antifungal agents .

Agricultural Chemistry

Given its antimicrobial properties, this compound could be explored for use in:

  • Pesticides : Its ability to inhibit microbial growth may be harnessed to develop eco-friendly agricultural pesticides.
  • Fungicides : Research into its efficacy against plant pathogens could lead to new formulations that enhance crop protection.

Material Science Applications

The unique chemical structure of {4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid allows for:

  • Polymer Development : It can serve as a building block for synthesizing novel polymers with specific properties.
  • Coatings and Composites : Its chemical functionalities can be utilized in creating advanced materials with desirable physical and chemical characteristics.

Comparative Analysis with Related Compounds

A comparison of structural features and unique properties with similar compounds highlights the potential advantages of this compound:

Compound NameStructural FeaturesUnique Properties
4-(Ethoxycarbonyl)phenolEthoxycarbonyl groupExhibits antibacterial activity
5-(4-Methoxyanilino)thiazoleThiazole ringKnown for anti-inflammatory effects
Phenoxyacetic Acid DerivativesPhenolic structureUsed as herbicides

This table illustrates how the specific combination of functional groups in this compound may lead to multifaceted biological activities compared to its analogs .

Mechanism of Action

The mechanism of action of {4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thienylidene vs. Benzofuran Derivatives

The compound 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid () replaces the thienylidene core with a benzofuran ring. While both compounds share methoxy and acetic acid substituents, the benzofuran derivative contains an acetyl group instead of the ethoxycarbonyl and 4-methoxyanilino groups in the target compound.

Thiazolidinone Derivatives

Compounds such as [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid () feature a thiazolidinone core. Thiazolidinones are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects.

Functional Group Variations

Ethoxycarbonyl vs. Acetyl Groups

The ethoxycarbonyl group in the target compound is more electron-withdrawing than the acetyl group in ’s benzofuran derivative. This difference could alter solubility profiles, with the ethoxycarbonyl group increasing hydrophobicity, thereby affecting membrane permeability.

Methoxyphenoxy vs. Bromophenoxy Groups

The compound {4-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-thien-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-bromophenoxy}acetic acid () substitutes the methoxyphenoxy group with a bromophenoxy moiety. Bromine’s higher atomic radius and electronegativity may enhance halogen bonding interactions in biological targets but could also reduce metabolic stability compared to the methoxy group .

Pharmacological Potential

While direct pharmacological data for the target compound are absent, structurally related compounds provide insights:

  • Thiazolidinone derivatives () are highlighted for anti-Toxoplasma gondii activity, suggesting the target’s thienylidene system could be explored for antiparasitic applications.
  • Bromophenoxy-substituted analogs () may exhibit enhanced cytotoxicity due to halogenated aromatic systems, though this could also increase toxicity risks .

Biological Activity

{4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid, with the CAS number 1164503-17-6, is a complex organic compound characterized by its unique molecular structure that incorporates various functional groups. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H23NO8S, and it has a molar mass of approximately 485.51 g/mol. The structure features an ethoxycarbonyl group, a thienylidene moiety, and a methoxyanilino group, which contribute to its diverse biological activities.

PropertyValue
CAS Number 1164503-17-6
Molecular Formula C24H23NO8S
Molar Mass 485.51 g/mol

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). The compound's mechanism involves the suppression of nitric oxide (NO) production and the downregulation of interleukin-6 (IL-6) levels, which are critical mediators in inflammatory responses .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against various bacterial strains. In studies assessing its antibacterial properties, it was found to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

3. Anticancer Potential

Preliminary investigations into the anticancer activity of this compound suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction. The presence of the thienylidene group is believed to play a crucial role in its cytotoxic effects against various tumor cells. Further studies are needed to elucidate the specific pathways involved in its anticancer mechanisms .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving BALB/c mice, the administration of this compound significantly reduced carrageenan-induced paw edema compared to the control group. The percentage inhibition of edema was calculated to assess its efficacy in reducing inflammation. The results indicated a dose-dependent response, with higher doses yielding more substantial anti-inflammatory effects .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The findings revealed that the compound exhibited lower MIC values than some conventional antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic: What are the key synthetic routes for preparing the compound, and what critical reaction conditions influence yield and purity?

The synthesis involves multi-step reactions starting with the formation of the thienylidene core, followed by sequential introduction of ethoxycarbonyl, methoxyanilino, and acetic acid moieties. Critical conditions include:

  • Thienylidene Core Formation : Use of ethyl chloroformate and methoxyaniline under nitrogen to prevent oxidation .
  • Coupling Reactions : Catalysts like DMAP (dimethylaminopyridine) improve regioselectivity during esterification .
  • Final Cyclization : Refluxing in glacial acetic acid (100°C for 3 hours) ensures high yields (82% reported in optimized protocols) .
  • Purification : Recrystallization from acetic acid/ether mixtures enhances purity (>95% by HPLC) .

Basic: How does the molecular structure influence reactivity and biological interactions?

The compound’s functional groups (ethoxycarbonyl, methoxyanilino, thienylidene) enable:

  • Hydrogen Bonding : Methoxyanilino and acetic acid groups interact with enzyme active sites (e.g., kinases) .
  • π-π Stacking : The thienylidene core facilitates binding to aromatic residues in proteins .
  • Redox Activity : The conjugated system allows participation in electron-transfer reactions, relevant to antioxidant or pro-oxidant effects .

Advanced: How can researchers resolve contradictory data on enzyme inhibition efficacy?

Contradictions may arise from assay variability (e.g., substrate concentration, pH). Methodological solutions include:

  • Standardized Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) and ITC (Isothermal Titration Calorimetry) to validate thermodynamic parameters .
  • Control for Purity : Ensure >98% purity via HPLC and characterize degradation products by LC-MS .
  • Cross-Validate Models : Compare in vitro results with computational docking (e.g., AutoDock Vina) to identify false positives .

Advanced: How can the Z/E isomer ratio be optimized during synthesis, and what techniques validate configuration?

  • Optimization : Use polar aprotic solvents (e.g., DMF) and low temperatures to favor the Z isomer .
  • Validation :
    • NMR : Distinct olefinic proton signals (δ 6.8–7.2 ppm for Z vs. δ 7.5–8.0 ppm for E) .
    • X-ray Crystallography : Definitive confirmation of stereochemistry .
    • UV-Vis Spectroscopy : Z isomers exhibit bathochromic shifts due to extended conjugation .

Basic: What spectroscopic techniques are effective for characterization?

TechniqueKey Signatures
¹H NMR - Thienylidene protons: δ 6.5–7.0 ppm (multiplet)
- Ethoxy group: δ 1.3 ppm (triplet, CH3), δ 4.2 ppm (quartet, CH2)
IR - C=O stretches: 1720 cm⁻¹ (ester), 1680 cm⁻¹ (ketone)
- N-H bend: 1540 cm⁻¹ (methoxyanilino)
HRMS Molecular ion at m/z 485.5063 (C24H23NO8S)

Advanced: How do structural analogs compare in biological activity?

Compound ClassKey ModificationsActivity Trends
Thienopyridines Pyridine ring instead of thienylideneLower kinase inhibition but improved solubility
Arylazo Derivatives Azo linkage at C5Enhanced antimicrobial activity but reduced metabolic stability
Carboxylic Acid Analogs Removal of methoxy groupsReduced receptor binding affinity due to loss of H-bond donors

Advanced: What strategies mitigate decomposition during storage?

  • Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent photodegradation .
  • Stability Studies : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) under varying temperatures (4°C, 25°C, 40°C) .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidation .

Basic: What are the challenges in regioselective functionalization?

Competing reactivity at the thienylidene C4 vs. C5 positions can lead to byproducts. Solutions include:

  • Protecting Groups : Temporarily block C5 with tert-butyldimethylsilyl (TBS) before modifying C4 .
  • Directed Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate specific positions .

Advanced: How do solvent properties affect nucleophilic substitution?

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states, accelerating SN2 reactions at the ethoxycarbonyl group .
  • Protic Solvents (MeOH, EtOH) : Favor SN1 pathways but risk ester hydrolysis .
  • Dielectric Constant : Higher ε values (e.g., DMF, ε = 37) improve solubility of ionic intermediates .

Basic: What in vitro assays are suitable for bioactivity screening?

  • Enzyme Inhibition : Kinase Glo® assay for IC50 determination .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Essential Controls : Vehicle (DMSO <0.1%), reference inhibitors (e.g., staurosporine for kinases), and blank wells for background subtraction .

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